2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
Description
The compound 2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a structurally complex thiazole-carboxamide derivative featuring dual thiazole rings, an acetylated branched alkylamino group, and a carboxamide linkage. Its synthesis likely follows pathways analogous to substituted thiazole-carboxamide analogs, as demonstrated in , where ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates undergo hydrolysis and subsequent coupling with amines using classic reagents like EDCI or HOBt .
Properties
Molecular Formula |
C15H20N4O2S2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H20N4O2S2/c1-8(2)6-19(11(5)20)15-17-10(4)12(23-15)13(21)18-14-16-9(3)7-22-14/h7-8H,6H2,1-5H3,(H,16,18,21) |
InChI Key |
NEABRBMLJANPNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(N=C(S2)N(CC(C)C)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ureidomethylene-acetoacetate or the reaction of 1,3-oxazine-2,4-diones with amides . The reaction conditions typically require a mild base in an aprotic polar solvent such as DMF, with yields ranging from 75% to 95% .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, halogenation, and cyclization, with careful control of temperature, pressure, and solvent composition to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The table below compares the target compound with structurally related analogs from the evidence:
Research Findings and Implications
- Synthetic Flexibility : The target compound’s modular design allows for substituent variation, akin to ’s amine-coupled analogs, enabling tailored bioactivity .
- Docking Studies : ’s docking poses (e.g., 9c binding in a hydrophobic pocket) suggest the target’s 4-methyl and acetyl groups could similarly align with receptor active sites .
- protease inhibition) .
Biological Activity
The compound 2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide (CAS Number: 1219562-95-4) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H22N4O2S2
- Molecular Weight : 366.5 g/mol
- Chemical Structure : The compound features a thiazole ring system which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. For instance, research on related thiazolone compounds showed significant anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. These compounds demonstrated IC50 values ranging from 1.52 to 6.31 μM, indicating potent activity against cancer cells while sparing normal cells .
In particular, the compound exhibited:
- Induction of Apoptosis : The compound was shown to significantly increase annexin V-FITC positive cells in treated MDA-MB-231 cells, indicating enhanced apoptosis compared to control groups. The increase was reported to be approximately 22-fold .
Enzyme Inhibition
The compound's structure suggests potential inhibition of carbonic anhydrase (CA) enzymes, specifically CA IX, which is often overexpressed in tumors. Inhibitors of CA IX have been associated with reduced tumor growth and increased efficacy of chemotherapeutics. The related compounds demonstrated IC50 values for CA IX ranging from 10.93 to 25.06 nM .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity:
- Inhibition of Bacterial Growth : Studies indicated that derivatives similar to this compound exhibited significant antibacterial effects against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL .
Research Findings
Case Studies
Several case studies have explored the biological activity of thiazole derivatives:
-
Study on Breast Cancer Cell Lines :
- Researchers synthesized various thiazolone derivatives and tested their effects on MDA-MB-231 and MCF-7 cell lines.
- Results indicated that certain derivatives could significantly inhibit cell proliferation and induce apoptosis.
-
Investigation of Antibacterial Properties :
- A comparative study evaluated the antibacterial efficacy of thiazole compounds against common pathogens.
- Results demonstrated that some derivatives had comparable efficacy to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
